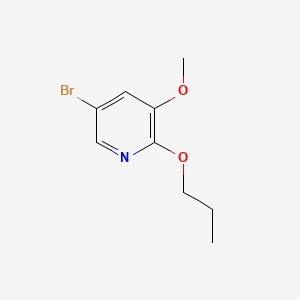

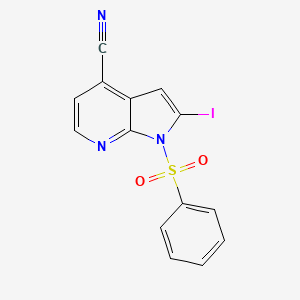

![molecular formula C10H10N2O4 B597079 1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 1253792-60-7](/img/structure/B597079.png)

1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

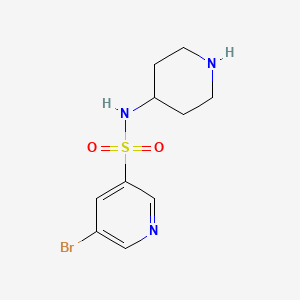

“1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is a derivative of oxazines . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring (a doubly unsaturated six-membered ring) .

Synthesis Analysis

The synthesis of 1,3-oxazine-2,4-diones, such as “1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione”, can be achieved through organocatalyzed [4 + 2] annulation of CO2/COS with allenamides . This process features high regio- and chemo-selectivity, step-economy, facile scalability, and easy product derivatization .Molecular Structure Analysis

Oxazines, the parent compound of “1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione”, are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The relative position of the heteroatoms and the double bonds can vary, leading to different isomers .Chemical Reactions Analysis

The Ritter reaction between monoterpenoid (–)-isopulegol and nitriles in the presence of concentrated sulfuric acid or trifluoromethanesulfonic acid yielded a series of chiral 1,3-oxazine derivatives . This reaction acceleration was clearly highlighted compared to conventional heating conditions .科学的研究の応用

Organocatalysis in Carbon Dioxide Transformation

The compound has been utilized in organocatalytic systems for the transformation of carbon dioxide (CO2). It participates in organocatalyzed [4 + 2] annulation reactions with CO2, leading to the synthesis of 1,3-oxazine-2,4-diones . This process is noted for its high regio- and chemo-selectivity, step-economy, facile scalability, and easy product derivatization .

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

Researchers have developed a protocol using 1,3-oxazine-2,4-diones for the synthesis of novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives . These derivatives are synthesized through a one-pot, two-step, and three-component reaction, yielding good to high yields . This synthesis is significant in medicinal chemistry for the development of drug candidates with diverse biological activities.

Catalysis and Biocatalysis

The catalytic potential of 1,3-oxazine-2,4-diones is being explored in the realm of catalysis and biocatalysis . They are used to study the transformation of CO2 and carbonyl sulfide (COS) into valuable chemical products, highlighting their importance in green chemistry initiatives .

将来の方向性

The future directions in the research of “1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” and its derivatives could involve exploring their potential biological activities further . Additionally, the development of new synthetic methods, such as the microwave-assisted process to access new six-membered heterocyclic structures, shows promise .

特性

IUPAC Name |

1-(2-methoxyethyl)pyrido[2,3-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-15-6-5-12-8-7(3-2-4-11-8)9(13)16-10(12)14/h2-4H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTUATXXESWDBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=CC=N2)C(=O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B596996.png)

![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B596998.png)